4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol is an organic compound with a complex structure. It is a branched-chain alcohol and amine, which makes it a versatile molecule in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanol with an appropriate amine. One common method is the reductive amination of 4-methyl-2-pentanol using 3-methylpentan-2-amine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkylated amines
Scientific Research Applications
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with various molecular targets. The alcohol and amine groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A related alcohol with similar chemical properties but lacking the amine group.
3-Methylpentan-2-amine: An amine with a similar structure but without the alcohol group.
Uniqueness
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol is unique due to the presence of both alcohol and amine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1247914-82-4 |
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Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(3-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-6-10(4)11(5)13-12(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3 |
InChI Key |
UEVLHGHLZPUAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(CC(C)C)CO |
Origin of Product |
United States |
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